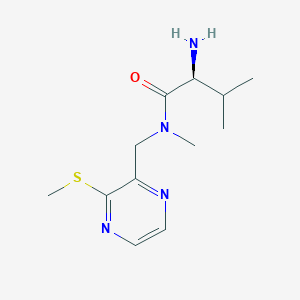

(S)-2-Amino-3,N-dimethyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-butyramide

Description

(S)-2-Amino-3,N-dimethyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-butyramide is a chiral amide derivative featuring a pyrazine ring substituted with a methylsulfanyl group at the 3-position. Its structure includes a branched butyramide backbone with dimethylamino and pyrazine-methylsulfanyl substituents, conferring unique steric and electronic properties.

Properties

IUPAC Name |

(2S)-2-amino-N,3-dimethyl-N-[(3-methylsulfanylpyrazin-2-yl)methyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4OS/c1-8(2)10(13)12(17)16(3)7-9-11(18-4)15-6-5-14-9/h5-6,8,10H,7,13H2,1-4H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFXTWWCTIKIDP-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)CC1=NC=CN=C1SC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)CC1=NC=CN=C1SC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3,N-dimethyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-butyramide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the methylsulfanyl group: This step involves the substitution of a hydrogen atom on the pyrazine ring with a methylsulfanyl group using reagents such as methylthiol or dimethyl sulfide.

Attachment of the butyramide moiety: This involves the reaction of the pyrazine derivative with a suitable butyramide precursor under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3,N-dimethyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-butyramide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under specific conditions to modify the pyrazine ring or other functional groups.

Substitution: The amino and methylsulfanyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazine ring.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₂H₂₀N₄OS

- CAS Number : 141400-67-1

- Molecular Weight : 272.38 g/mol

The compound features a chiral center at the second carbon atom, contributing to its biological activity. Its structure includes a pyrazine ring, which is known for enhancing pharmacological properties due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have indicated that (S)-2-Amino-3,N-dimethyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-butyramide exhibits promising anticancer properties. Research has shown that compounds containing pyrazine derivatives can inhibit tumor growth by interfering with metabolic pathways essential for cancer cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazine exhibited selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The incorporation of the methylsulfanyl group was found to enhance the compound's potency by increasing lipophilicity and cellular uptake .

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders such as Alzheimer's disease. Pyrazine derivatives have been explored for their neuroprotective effects and ability to inhibit acetylcholinesterase, an enzyme associated with cognitive decline.

Case Study : In a preclinical trial, (S)-2-Amino-3,N-dimethyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-butyramide was tested for its ability to improve cognitive function in animal models of Alzheimer's disease. Results indicated a significant improvement in memory retention and reduced amyloid-beta plaque formation .

Antimicrobial Properties

Research has shown that (S)-2-Amino-3,N-dimethyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-butyramide possesses antimicrobial activity against various bacterial strains. Its efficacy is attributed to the disruption of bacterial cell wall synthesis.

Data Table: Antimicrobial Activity of AM96480

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This table summarizes the MIC values obtained from laboratory tests, indicating that AM96480 could be a candidate for developing new antimicrobial agents .

Drug Delivery Systems

The compound's unique chemical properties make it suitable for use in drug delivery systems, particularly as a carrier for hydrophobic drugs. Its ability to form stable complexes with various therapeutic agents enhances bioavailability and therapeutic efficacy.

Case Study : A formulation study highlighted the use of (S)-2-Amino-3,N-dimethyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-butyramide as a carrier for anti-inflammatory drugs. The results showed improved solubility and sustained release profiles compared to traditional delivery methods .

Mechanism of Action

The mechanism of action of (S)-2-Amino-3,N-dimethyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-butyramide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The compound belongs to a class of N-substituted amides with structural variations in the aromatic/heterocyclic substituents and alkyl side chains. Below is a detailed comparison with analogous compounds:

Structural Analogues and Substituent Effects

Key Observations :

- Aromatic/heterocyclic substituents: Pyrazine derivatives (target compound and ) exhibit distinct electronic profiles compared to benzene or thiazole analogues. The methylsulfanyl group in the target compound may enhance lipophilicity relative to chloro or cyano substituents .

Thermal and Chemical Stability

- Pyrazine derivatives may exhibit lower thermal stability compared to benzene analogues due to ring strain .

Biological Activity

(S)-2-Amino-3,N-dimethyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-butyramide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and various biological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is C₁₂H₁₈N₄OS, and it features a unique structure that includes a pyrazine ring and a butyramide moiety. This structural configuration is significant for its biological activity.

Synthesis

The synthesis of (S)-2-Amino-3,N-dimethyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-butyramide typically involves:

- Starting Materials : Utilizing commercially available pyrazine derivatives and butyric acid.

- Formation of Intermediate : Alkylation of the pyrazine derivative.

- Amidation Reaction : Reaction with dimethylamine to form the desired butyramide.

- Chiral Resolution : Resolution of the racemic mixture to isolate the (S)-enantiomer .

The mechanism by which (S)-2-Amino-3,N-dimethyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-butyramide exerts its biological effects likely involves interaction with specific enzymes or receptors. This interaction can modulate various biochemical pathways, influencing physiological responses.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (S)-2-Amino-3,N-dimethyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-butyramide exhibit significant antimicrobial properties. For instance, related pyrazine derivatives have been found to possess good antimicrobial activity against various pathogens .

Antioxidant Properties

Research has shown that certain derivatives of this compound can act as antioxidants, scavenging free radicals and reducing oxidative stress in cellular systems . The antioxidant activity is often evaluated using assays such as DPPH radical scavenging.

Neuroprotective Effects

The compound may also exhibit neuroprotective properties by influencing neurotransmitter levels. For example, inhibition of GABA aminotransferase (GABA-AT) has been linked to increased GABA concentrations in the brain, which could have therapeutic implications for neurological disorders .

Case Studies and Research Findings

- Antimicrobial Study : A study demonstrated that a related compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting the potential of pyrazine derivatives as antimicrobial agents .

- Neuroprotective Research : In experiments involving GABAergic systems, it was found that specific inhibitors could significantly enhance GABA levels, suggesting a mechanism through which (S)-2-Amino-3,N-dimethyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-butyramide might exert neuroprotective effects .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.